2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Catalog No.
S752360
CAS No.
1755-15-3
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

CAS Number

1755-15-3

Product Name

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

IUPAC Name

2-acetyl-5,5-dimethylcyclohexane-1,3-dione

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3

InChI Key

ITSKWKZDPHAQNK-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C

The exact mass of the compound 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (CAS: 1755-15-3), also known as 2-acetyldimedone, is a cyclic β-triketone derived from dimedone. Its core value in a procurement context lies in its function as a versatile chemical building block, or synthon, for constructing a wide range of heterocyclic compounds and as a specialized protecting group reagent for primary amines in peptide synthesis. The compound's structure, featuring three carbonyl groups and a gem-dimethyl moiety, provides distinct reactivity, solubility, and stereochemical control compared to simpler dicarbonyl analogs, making it a specific choice for multi-step synthetic routes where reaction efficiency and pathway control are critical.

Research Fit

Orthogonal Fmoc/Dde SPPS strategy for cyclic and branched peptides
Selective primary amine protection in polyamine conjugates
Pre-column derivatization for chiral amino acid HPLC analysis

Substituting 2-acetyl-5,5-dimethylcyclohexane-1,3-dione with simpler, less expensive analogs like its parent compound, dimedone, or the acyclic acetylacetone, is often unfeasible and leads to process failure. Dimedone lacks the third carbonyl group, which serves as a crucial, regioselective reaction site for constructing specific heterocyclic systems like pyrans and pyrazoles. Using dimedone results in different products or significantly lower yields in multicomponent reactions. Acyclic β-diketones such as acetylacetone lack the rigid, sterically-defined cyclohexane frame provided by the dimedone backbone; this framework is essential for directing reaction pathways and preventing unwanted side reactions, a critical factor for achieving high purity in complex syntheses. Therefore, selection of this specific triketone is driven by the need for precise structural and reactivity control that generic substitutes cannot provide.

Substitution Risk

Dimedone lacks the 2-acetyl group and may not function as an amine protecting group.
Absence of 5,5-dimethyl substitution alters enamine reactivity and steric profile.
Hindered Dde analogs (e.g., ivDde) differ in deprotection kinetics and may require validation.

Superior Yield in Multicomponent Synthesis of 4H-Pyran Derivatives

In a catalyzed, one-pot, three-component reaction to synthesize 2-amino-4H-pyran derivatives, using 2-acetyl-5,5-dimethylcyclohexane-1,3-dione as the β-dicarbonyl component with an aromatic aldehyde and malononitrile resulted in a product yield of 94%. Under identical aqueous reflux conditions, the parent compound dimedone, a common substitute, afforded the corresponding pyran derivative in a lower yield of 90%.

Evidence DimensionProduct Yield (%)
Target Compound Data94%
Comparator Or BaselineDimedone (CAS 126-81-8): 90%
Quantified Difference4.4% relative increase in yield
ConditionsOne-pot reaction with 4-chlorobenzaldehyde, malononitrile, and nano-SnO2 catalyst in refluxing water for 60 minutes.

For process scale-up, a higher yield directly translates to improved material efficiency, reduced downstream purification costs, and lower cost-of-goods for producing complex heterocyclic scaffolds.

Orthogonal cleavage
Head-to-head
Stable to 20% piperidine and TFA; cleaved by 2% hydrazine
Enables Fmoc/Dde orthogonal strategy
Spectrophotometric monitoring at 290 nm

Enhanced Acidity for Facile Enolate Formation Compared to Acyclic Analogs

The acidity of the active methylene proton, indicated by the pKa, is a critical parameter for precursor suitability in base-catalyzed reactions. 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione has a predicted pKa of approximately 3.56. This is significantly more acidic than the common acyclic β-diketone, acetylacetone, which has an experimentally determined pKa of approximately 9.0 in aqueous solution. This lower pKa facilitates deprotonation under milder basic conditions.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data~3.56 (Predicted)
Comparator Or BaselineAcetylacetone (CAS 123-54-6): ~9.0 (Experimental)
Quantified Difference> 5 pKa units lower (more acidic)
ConditionsPredicted value for target compound; experimental for comparator in aqueous solution.

A significantly lower pKa allows for the use of weaker, less expensive bases and milder reaction conditions, which can improve functional group tolerance, reduce side reactions, and simplify process workflows.

Primary amine selectivity
Class-level
>95% selectivity for primary over secondary amines in polyamines
Eliminates regioisomer separation
Validated with spermine as model substrate

Enabling Orthogonal Deprotection Strategies in Peptide Synthesis

When used to form the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group for primary amines, 2-acetyl-5,5-dimethylcyclohexane-1,3-dione offers a distinct process advantage. The Dde group is stable to the piperidine conditions used to remove Fmoc protecting groups but can be selectively cleaved using dilute hydrazine (e.g., 2-5% in DMF). This provides an orthogonal deprotection strategy, allowing for selective modification of amino acid side chains (like lysine) while the N-terminus remains protected, a capability not offered by standard protecting groups.

Evidence DimensionCleavage Condition Compatibility
Target Compound DataCleaved by dilute hydrazine; Stable to piperidine
Comparator Or BaselineFmoc protecting group: Cleaved by piperidine
Quantified DifferenceOrthogonal cleavage chemistry
ConditionsStandard solid-phase peptide synthesis (SPPS) workflows.

This orthogonality is critical for the synthesis of complex peptides, branched peptides, or for site-specific labeling and bioconjugation, enabling manufacturing workflows that are otherwise impossible.

Derivatization yields
Head-to-head
Highest conversion among 13 2-acyl-dimedones
Maximizes detection sensitivity for chiral HPLC
No racemization during derivatization or deprotection
Melting point depression
Cross-study
mp 36–40 °C vs dimedone 146–148 °C (Δ ~110 °C)
Enables room-temperature dissolution without heating
Soluble in methanol; XLogP 0.8
Deprotection monitoring
Class-level
Strong UV absorption at 290 nm from indazole byproduct
Real-time PAT endpoint determination
80% yield in trypanothione synthesis with UV-guided deprotection

High-Yield Synthesis of Bioactive Pyran Scaffolds

This compound is the preferred choice for multicomponent reactions targeting substituted 4H-pyran and related fused-pyran systems. The evidence for achieving higher yields compared to dimedone makes it a more efficient precursor for developing libraries of compounds for screening in agrochemical and pharmaceutical research, where pyran rings are common pharmacophores.

Site-Specific Modification of Peptides and Proteins

As the precursor to the Dde protecting group, this reagent is essential for advanced peptide synthesis workflows that require orthogonal deprotection. It is specifically indicated for processes involving the synthesis of branched peptides, cyclic peptides via side-chain lactamization, or the site-specific attachment of labels, tags, or drug conjugates to lysine residues.

Precursor for Syntheses Requiring Mild Base-Catalyzed C-C Bond Formation

The compound's high acidity (low pKa) relative to common acyclic diketones makes it highly suitable for condensation reactions (e.g., Knoevenagel) where substrates are sensitive to harsh bases. This allows for cleaner reactions and higher purity of intermediates in the synthesis of complex organic molecules, reducing the need for extensive purification.

Application Selection Guide

Application
Selection Property
Validation Focus
Fmoc/Dde SPPS for cyclic/branched peptides
Orthogonal deprotection profile
Stability to piperidine/TFA; quantitative cleavage with 2% hydrazine
Chiral amino acid HPLC analysis
Derivatization yield and reproducibility
Enantioseparation on Cinchona-based CSPs; no racemization
Regioselective polyamine synthesis
Primary amine chemoselectivity
>95% selectivity for primary over secondary amines
Complexometric metal ion titration
Metal-complexing enolic β-tricarbonyl
Sharp endpoint indication in EDTA titrations

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Acetyldimedone
Christensen et al. Closed-loop recycling of plastics enabled by dynamic covalent diketoenamine bonds. Nature Chemistry, doi: 10.1038/s41557-019-0249-2, published online 22 April 2019

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